molecular formula C10H8ClNO4 B12874828 2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole

Cat. No.: B12874828
M. Wt: 241.63 g/mol
InChI Key: BOAKWNKYQFOMDM-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a carboxy(hydroxy)methyl group and a chloromethyl group attached to the benzo[d]oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method is the reaction of 2-aminophenol with chloromethyl benzaldehyde under acidic conditions, followed by oxidation to introduce the carboxy(hydroxy)methyl group . The reaction conditions often include the use of catalysts such as samarium triflate or Brønsted acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using aqueous media and recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. For example, it may interact with enzymes or receptors involved in cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both carboxy(hydroxy)methyl and chloromethyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

2-[5-(chloromethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C10H8ClNO4/c11-4-5-1-2-7-6(3-5)12-9(16-7)8(13)10(14)15/h1-3,8,13H,4H2,(H,14,15)

InChI Key

BOAKWNKYQFOMDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCl)N=C(O2)C(C(=O)O)O

Origin of Product

United States

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